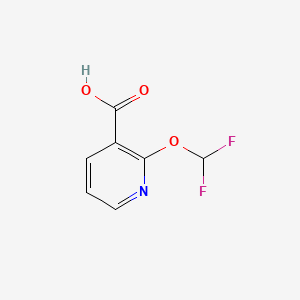

Acide 2-(difluorométhoxy)nicotinique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

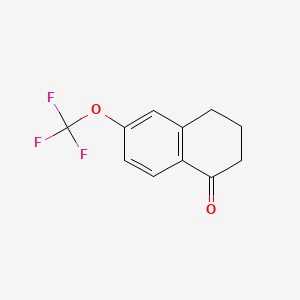

2-(Difluoromethoxy)nicotinic acid is a derivative of nicotinic acid . It has a molecular formula of C7H5F2NO3 and an average mass of 189.116 Da .

Molecular Structure Analysis

The molecular structure of 2-(Difluoromethoxy)nicotinic acid is based on its molecular formula C7H5F2NO3 . The exact structure would require more specific information or computational chemistry analysis.Applications De Recherche Scientifique

Synthèse d'insecticides

Le composé est utilisé dans la synthèse de nouveaux analogues de l'imidaclopride et du thiaclopride, qui sont des insecticides . Les hétérocycles à base d'azote difluorométhoxylés présentent une activité insecticide, ce qui les rend utiles dans la lutte antiparasitaire .

Effets anti-inflammatoires

L'acide 2-(difluorométhoxy)nicotinique a été incorporé dans des échafaudages en soie 3D en tant que stratégie immunomodulatrice pour les biomatériaux implantables . Ces échafaudages ont montré des effets anti-inflammatoires, ce qui pourrait permettre une réponse de cicatrisation favorable associée à la formation de tissus fonctionnels et à la régénération tissulaire .

Modulation de l'activité des cellules immunitaires

L'acide nicotinique, un composant de l'this compound, est connu pour moduler l'activité de différents types de cellules immunitaires telles que les macrophages, les cellules dendritiques, les neutrophiles et les lymphocytes . Cette modulation peut potentiellement aider à contrôler les réponses inflammatoires aux biomatériaux et à minimiser les réactions de corps étranger .

Contrôle des réponses inflammatoires

Le composé a été utilisé dans le génie tissulaire pour contrôler les réponses inflammatoires aux biomatériaux . Cela peut potentiellement aider à minimiser les réactions de corps étranger, à permettre la formation de tissus fonctionnels, à réduire les dommages tissulaires dus à l'inflammation et à améliorer la régénération tissulaire .

Inducteur de résistance des plantes

L'acide 2,6-dichloroisonicotinique, un composé apparenté, a été découvert comme un inducteur synthétique de la résistance des plantes contre les bactéries et les champignons . Il est plausible que l'this compound puisse avoir des applications similaires dans l'amélioration de la résistance des plantes aux maladies.

Recherche en chimie du fluor

Le composé est également d'intérêt dans le domaine de la chimie du fluor. La synthèse et l'étude de ces composés fluorés contribuent à la compréhension des propriétés et des applications potentielles des molécules contenant du fluor<a aria-label="1: 6. Research in Fluorine Chemistry" data-citationid="0b464392-ceca-704f-b2d7-c7aedd0796f3-32" h="ID=SERP,5015.1" href="https://hal.science/hal-02105310

Mécanisme D'action

- Role : These targets include nicotinamide coenzymes, such as nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP). These coenzymes play a crucial role in metabolism by acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

- Interaction with Targets : 2-(Difluoromethoxy)nicotinic acid modulates triglyceride synthesis in the liver, leading to decreased lipids and apolipoprotein B-containing lipoproteins. It may also affect lipolysis in adipose tissue .

Target of Action

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

2-(Difluoromethoxy)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinic acid phosphoribosyltransferase (NAPRT), which converts nicotinic acid to nicotinic acid mononucleotide (NAMN) in the Preiss-Handler pathway . This interaction is crucial for the synthesis of NAD, an essential cofactor in many oxidation-reduction reactions. Additionally, 2-(Difluoromethoxy)nicotinic acid can influence the activity of other enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux.

Cellular Effects

2-(Difluoromethoxy)nicotinic acid has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitochondrial function, which is deeply integrated into cellular physiology and metabolism . The compound can also impact the production of reactive oxygen species (ROS) and calcium homeostasis, which are critical for maintaining cellular health.

Molecular Mechanism

The molecular mechanism of 2-(Difluoromethoxy)nicotinic acid involves several binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to interact with the transcription factor cAMP response element binding protein (CREB), which regulates gene expression . This interaction can lead to changes in gene expression, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Difluoromethoxy)nicotinic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its efficacy . Long-term effects on cellular function have also been observed, with some studies indicating potential impacts on cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(Difluoromethoxy)nicotinic acid vary with different dosages in animal models. At lower doses, it can have beneficial effects on metabolic pathways and cellular function. At higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Metabolic Pathways

2-(Difluoromethoxy)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes such as nicotinic acid phosphoribosyltransferase (NAPRT) and quinolinate phosphoribosyltransferase (QPRT), which are crucial for the synthesis of NAD . These interactions can affect the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of 2-(Difluoromethoxy)nicotinic acid within cells and tissues involve various transporters and binding proteins. For instance, it can be transported into cells via equilibrative nucleoside transporters (ENTs) and solute carrier family transporters . These transporters play a key role in determining the compound’s localization and accumulation within specific tissues.

Subcellular Localization

The subcellular localization of 2-(Difluoromethoxy)nicotinic acid is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as mitochondria, where it exerts its effects on cellular metabolism . The localization of the compound can impact its activity and function, making it an important factor to consider in biochemical studies.

Propriétés

IUPAC Name |

2-(difluoromethoxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-5-4(6(11)12)2-1-3-10-5/h1-3,7H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFYNJWXMFHBGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211587-59-5 |

Source

|

| Record name | 2-(difluoromethoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

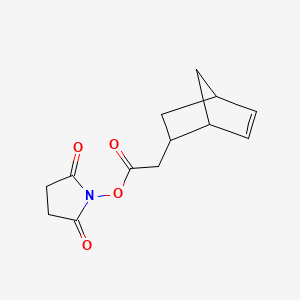

![5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester](/img/structure/B571525.png)

![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)